
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Aldol Condensation: Starting with the condensation of an appropriate aldehyde with a ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure.
Substitution Reactions: Introduction of the methyl, prop-1-en-1-yl, and m-tolyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromen-4-one Derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with similar chromen-4-one structures.
Coumarins: Compounds with a benzopyrone structure similar to chromen-4-one.
Uniqueness
3-Methyl-8-(prop-1-en-1-yl)-2-(m-tolyl)-4H-chromen-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H18O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-methyl-2-(3-methylphenyl)-8-[(E)-prop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C20H18O2/c1-4-7-15-9-6-11-17-18(21)14(3)19(22-20(15)17)16-10-5-8-13(2)12-16/h4-12H,1-3H3/b7-4+ |
Clave InChI |
YVVVVSVGGUJCJD-QPJJXVBHSA-N |
SMILES isomérico |
C/C=C/C1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C |
SMILES canónico |
CC=CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


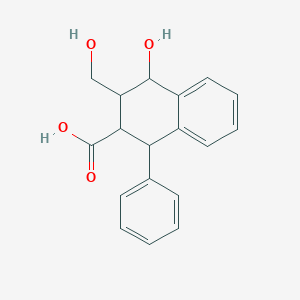

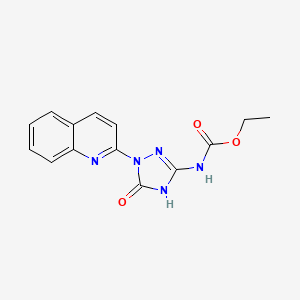
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
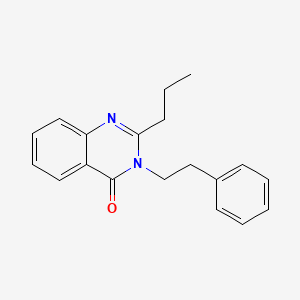
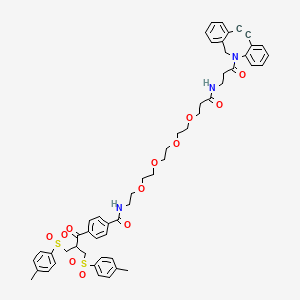

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
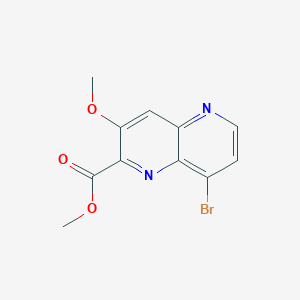

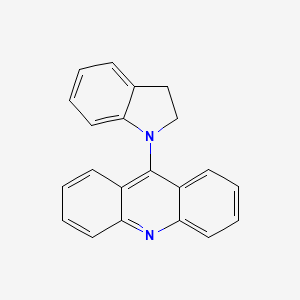
![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
